Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride
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Overview
Description
Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride is a chemical compound known for its unique structure and properties It belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride typically involves the reaction of 1-butylimidazole with p-butoxyphenyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to maintain optimal reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or butoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Imidazole, 1-butyl-4-(p-methoxyphenyl)-, hydrochloride
- Imidazole, 1-butyl-4-(p-ethoxyphenyl)-, hydrochloride
- Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride
Uniqueness
Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride stands out due to its unique combination of butyl and butoxyphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
40405-67-2 |
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Molecular Formula |
C17H25ClN2O |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)-1-butylimidazole;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-3-5-11-19-13-17(18-14-19)15-7-9-16(10-8-15)20-12-6-4-2;/h7-10,13-14H,3-6,11-12H2,1-2H3;1H |
InChI Key |
LGGCGDXNJHQFAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCCCC.Cl |
Origin of Product |
United States |
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